2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the quinoline intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, where a boronic acid derivative of the chlorophenyl group reacts with a halogenated quinoline intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an acyl chloride derivative reacts with the amine group of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings, potentially altering the compound’s reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline or piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of various biological processes.
Industrial Applications: Its chemical reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline and piperidine moieties allow it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter activity in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-bromophenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2/c30-24-9-5-10-25(19-24)31-28(34)20-35-26-11-4-8-23-12-13-27(32-29(23)26)33-16-14-22(15-17-33)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFARJCUJCJUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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